METHYL 4-[4-(4-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE
Overview
Description
Methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with ethoxybenzoyl and dimethyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(4-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-ethoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine to form the intermediate 4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with methyl 4-bromobutanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[4-(4-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- Ethyl 4-[(4-methoxybenzoyl)amino]benzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate is unique due to its combination of a pyrazole ring with ethoxybenzoyl and dimethyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[4-[(4-ethoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-5-26-16-10-8-15(9-11-16)19(24)20-18-13(2)21-22(14(18)3)12-6-7-17(23)25-4/h8-11H,5-7,12H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOUFPCKUZKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)CCCC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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